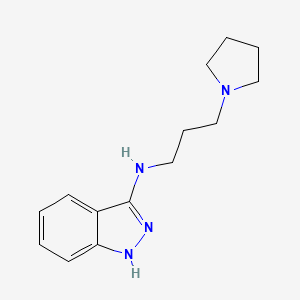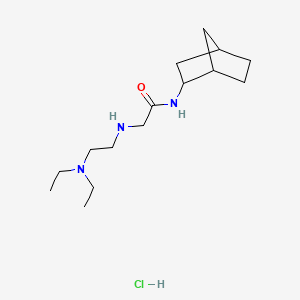
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate est un composé organique complexe connu pour sa structure chimique unique et ses propriétés. Ce composé est caractérisé par la présence d'un atome de brome, d'un groupe diméthyle et d'une structure bicyclique contenant des atomes de soufre et d'azote. Il est utilisé dans diverses applications de recherche scientifique en raison de sa réactivité et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation de la structure bicyclique : L'étape initiale implique la formation de la structure de base bicyclique par une série de réactions de cyclisation.
Introduction de l'atome de brome : La bromation est effectuée en utilisant du brome ou des réactifs contenant du brome dans des conditions contrôlées pour introduire l'atome de brome à la position souhaitée.
Assemblage final : L'étape finale implique le couplage des différents fragments pour former le composé complet.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction à haut débit et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Le Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de divers analogues substitués.
Applications de recherche scientifique
Le Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :
Liaison aux enzymes : Inhibition ou modulation de l'activité d'enzymes spécifiques.
Interaction avec les récepteurs cellulaires : Affectation des voies de transduction du signal.
Modulation de l'expression génique : Influence sur l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Cellular Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Témocilline : Un composé apparenté présentant des caractéristiques structurales et des activités biologiques similaires.
Dérivés de la pénicilline : Autres composés bicycliques contenant des atomes de soufre et d'azote.
Unicité
Le Morpholin-1-ium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-diméthyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour une réactivité chimique diversifiée et des activités biologiques. Son atome de brome et ses groupes diméthyle contribuent à ses propriétés distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
94134-67-5 |
|---|---|
Formule moléculaire |
C12H19BrN2O4S |
Poids moléculaire |
367.26 g/mol |
Nom IUPAC |
(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H10BrNO3S.C4H9NO/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;1-3-6-4-2-5-1/h3-4,6H,1-2H3,(H,12,13);5H,1-4H2/t3-,4-,6+;/m1./s1 |
Clé InChI |
UXZSIYFRMCQTKY-OWPJFAEHSA-N |
SMILES isomérique |
CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


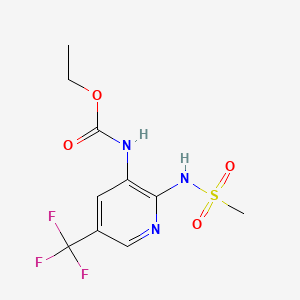
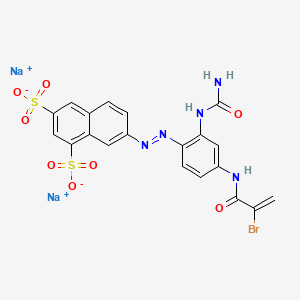
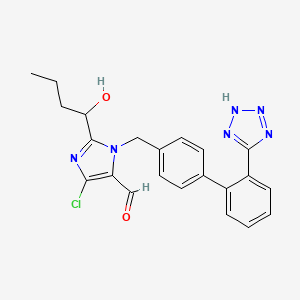
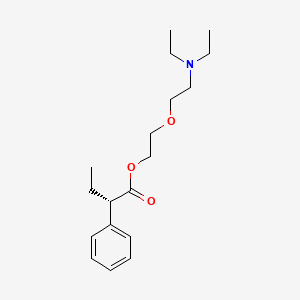
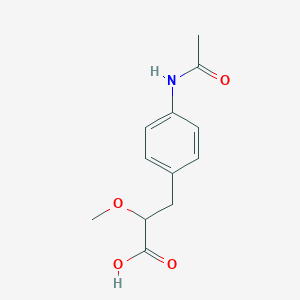
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

